Molecular Weight and Heavy Atom Count Differentiation vs. 3,4-Dimethoxyphenyl Analog
The target compound possesses a molecular weight of 415.4 g/mol, which is 30.0 Da lower than the 3,4-dimethoxyphenyl analog (CAS 1010923-71-3; MW 445.4 g/mol) due to the absence of the second methoxy substituent . This difference translates to a reduced heavy atom count (31 vs. 33) and a lower number of hydrogen bond acceptors (6 vs. 7), both of which are favorable parameters under Lipinski's Rule of Five guidelines for oral drug-likeness [1].
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW = 415.4 g/mol; 31 heavy atoms; 6 H-bond acceptors (C₂₄H₁₇NO₆) |
| Comparator Or Baseline | 3,4-dimethoxyphenyl analog (CAS 1010923-71-3): MW = 445.4 g/mol; 33 heavy atoms; 7 H-bond acceptors (C₂₅H₁₉NO₇) |
| Quantified Difference | ΔMW = -30.0 Da; Δ heavy atoms = -2; Δ H-bond acceptors = -1 |
| Conditions | Calculated from molecular formula; no experimental assay context |
Why This Matters
Lower molecular weight and reduced hydrogen-bond acceptor count are empirically correlated with improved passive membrane permeability, making the target compound a more favorable starting point for cell-based screening campaigns where intracellular target engagement is required.
- [1] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001. Rule-of-Five parameters. View Source
